2'-Methoxy-3-(4-thiomethylphenyl)propiophenone
Description
2'-Methoxy-3-(4-thiomethylphenyl)propiophenone is a synthetic aromatic ketone characterized by a propiophenone backbone substituted with a methoxy (-OCH₃) group at the 2' position of the benzene ring and a thiomethyl (-SCH₃) group at the para position of the adjacent phenyl ring.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-17-6-4-3-5-15(17)16(18)12-9-13-7-10-14(20-2)11-8-13/h3-8,10-11H,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZALCOCBZOFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644361 | |
| Record name | 1-(2-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-81-9 | |
| Record name | 1-Propanone, 1-(2-methoxyphenyl)-3-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Friedel-Crafts acylation of 4-thiomethylphenyl with 2’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Methoxy-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-Methoxy-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. For example, the oxidation of the thiomethyl group can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Chlorine substituents (as in the dichloro analog) increase electron withdrawal, enhancing electrophilicity at the carbonyl group, whereas methoxy groups donate electrons, stabilizing the ketone .
- Functional Group Impact : Thiomethyl (-SCH₃) groups improve sulfur-mediated reactivity (e.g., in oxidation or alkylation) compared to trifluorophenyl derivatives, which prioritize stability and hydrophobic interactions .
Biological Activity
2'-Methoxy-3-(4-thiomethylphenyl)propiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxy group and a thiomethyl-substituted phenyl ring, contributing to its unique chemical behavior.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study by BenchChem noted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through apoptosis induction. A case study published in a peer-reviewed journal highlighted its effects on breast cancer cell lines, where it demonstrated a dose-dependent reduction in cell viability.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The mechanism through which this compound exerts its biological effects appears to involve interaction with cellular targets. It may act as an electrophile, reacting with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of key enzymes involved in cellular processes .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including Friedel-Crafts acylation reactions. The general synthetic route involves:
- Starting Materials : Propiophenone derivatives and thiomethyl-substituted phenols.
- Catalysts : Lewis acids such as aluminum chloride.
- Conditions : The reaction typically occurs under controlled temperature and solvent conditions to optimize yield.
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Antimicrobial Effects : A research team investigated the compound's effect on multi-drug resistant bacterial strains and found promising results that warrant further exploration into its use as a therapeutic agent.
- In Vitro Anticancer Study : An analysis of the compound's effect on various cancer cell lines revealed that it could potentially serve as an adjunct therapy in cancer treatment regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
